2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.10519334 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Ecological Role
Compounds from the benzoxazinone class, including 2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one, have been explored for their bioactivity and ecological roles. These compounds are of interest due to their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential as natural herbicide models highlights their importance in agricultural applications. Moreover, their ecological behavior, particularly the role of degradation products in chemical defense mechanisms, underlines their significance in understanding plant-environment interactions (Macias et al., 2009).
Pharmaceutical Applications
The structural versatility and relative chemical simplicity of benzoxazinones make them promising sources of bioactive compounds for pharmaceutical development. For instance, 4H-3,1-benzoxazin-4-ones have been identified as potent alternate substrate inhibitors of human leukocyte elastase, a serine protease. This discovery points towards their potential in designing inhibitors for conditions involving elastase, such as respiratory diseases (Krantz et al., 1990).
Allelochemicals from Gramineae
Isolation and synthesis of allelochemicals from the Gramineae family, which includes benzoxazinones, have shown these compounds to possess phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This highlights their potential utility in agronomic practices and pest management strategies. The diverse biological activities of these compounds underscore their importance in both natural and agricultural ecosystems (Macias et al., 2006).
Material Science
In material science, benzoxazin-4-one derivatives have been studied for their utility in creating high-performance thermosets and other polymeric materials. The structural properties of these compounds contribute to the development of materials with desirable thermal and mechanical characteristics, indicating their potential in advanced manufacturing and engineering applications (Lin et al., 2009).
Properties
IUPAC Name |
2-(3-propoxyphenyl)-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-10-20-13-7-5-6-12(11-13)16-18-15-9-4-3-8-14(15)17(19)21-16/h3-9,11H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNBYLXDOTAEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.